![molecular formula C10H15N5O3S B12915365 4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol CAS No. 57464-47-8](/img/structure/B12915365.png)
4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol is a complex organic compound that features a purine base with a methylthio group and a butane-1,2,3-triol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine
Attachment of the Butane-1,2,3-triol Moiety: The butane-1,2,3-triol moiety can be introduced via a nucleophilic substitution reaction where the purine base reacts with a suitable butane-1,2,3-triol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol can undergo various types of chemical reactions:
Oxidation: The hydroxyl groups in the butane-1,2,3-triol moiety can be oxidized to form carbonyl compounds.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones from the hydroxyl groups.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the methylthio group.
Applications De Recherche Scientifique
4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism. The methylthio group may enhance the compound’s binding affinity to specific targets, while the butane-1,2,3-triol moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1,2,3-triol: A simpler triol with similar hydroxyl functionality.
6-(Methylthio)-9H-purine: A purine derivative with a methylthio group but lacking the butane-1,2,3-triol moiety.
Adenosine: A naturally occurring nucleoside with a purine base and a ribose sugar.
Uniqueness
4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol is unique due to the combination of the purine base with a methylthio group and the butane-1,2,3-triol moiety
Propriétés
Numéro CAS |
57464-47-8 |
|---|---|
Formule moléculaire |
C10H15N5O3S |
Poids moléculaire |
285.33 g/mol |
Nom IUPAC |
4-[(6-methylsulfanylpurin-9-yl)amino]butane-1,2,3-triol |
InChI |
InChI=1S/C10H15N5O3S/c1-19-10-8-9(11-4-12-10)15(5-13-8)14-2-6(17)7(18)3-16/h4-7,14,16-18H,2-3H2,1H3 |
Clé InChI |
PZGHZAMGYMTVEF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1N=CN2NCC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


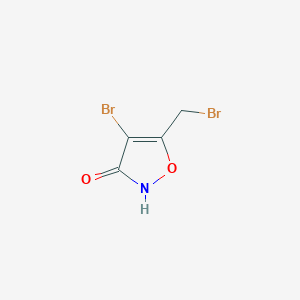
![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)

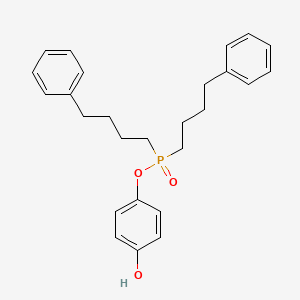
![3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal](/img/structure/B12915318.png)
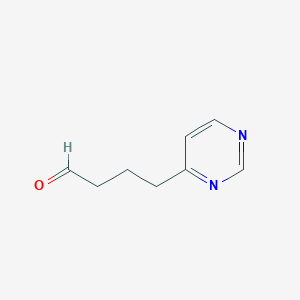


![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)
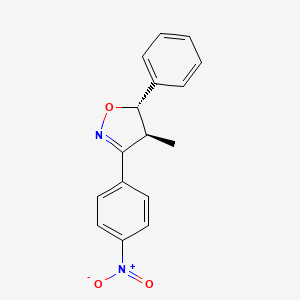
![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)
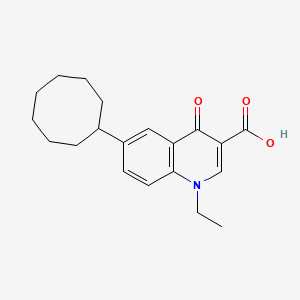
![Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B12915370.png)
